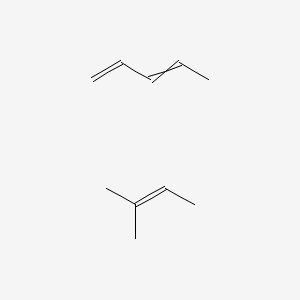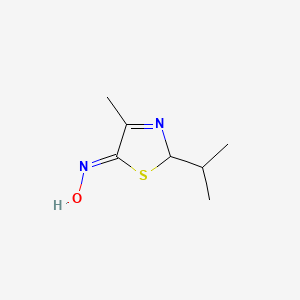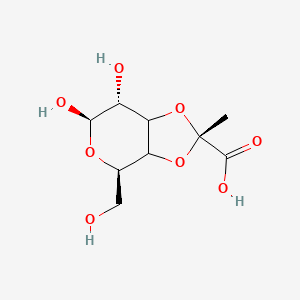
3,4-O-(1-Carboxyethylidene)hexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-O-(1-Carboxyethylidene)hexopyranose is a derivative of hexopyranose, a six-membered ring structure consisting of five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-(1-Carboxyethylidene)hexopyranose typically involves the reaction of hexopyranose derivatives with carboxyethylidene reagents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 3,4-O-(1-Carboxyethylidene)hexopyranose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups and the nature of the nucleophile or electrophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,4-O-(1-Carboxyethylidene)hexopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-O-(1-Carboxyethylidene)hexopyranose involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
3,4-O-(1-Carboxyethylidene)hexopyranose can be compared with other similar compounds, such as:
4,6-O-(1-Carboxyethylidene)hexopyranose: Another derivative with a carboxyethylidene group at different positions on the hexopyranose ring.
Methyl 4,6-O-(1-carboxyethylidene)-beta-D-galactopyranoside: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which can lead to distinct applications and reactivity compared to other derivatives.
Properties
CAS No. |
82556-10-3 |
|---|---|
Molecular Formula |
C9H14O8 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(2S,4R,6R,7R)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)16-5-3(2-10)15-7(12)4(11)6(5)17-9/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5?,6?,7-,9-/m1/s1 |
InChI Key |
KLSAAUGREIROIS-FQKSAMOJSA-N |
Isomeric SMILES |
C[C@]1(OC2[C@H](O[C@H]([C@@H](C2O1)O)O)CO)C(=O)O |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)O)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


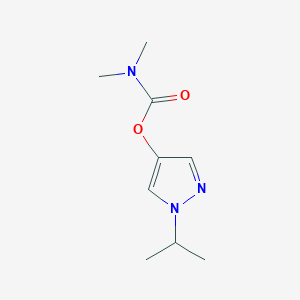
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
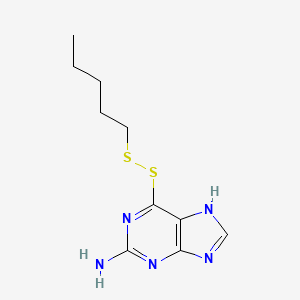
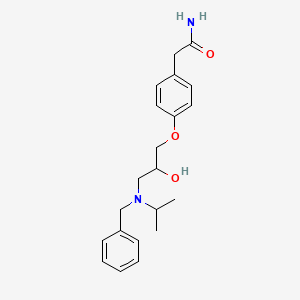
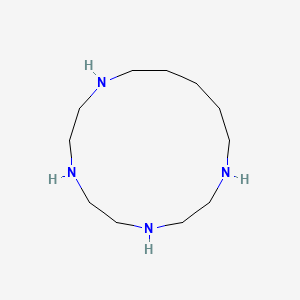
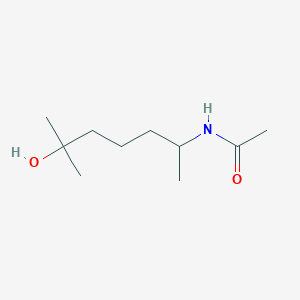
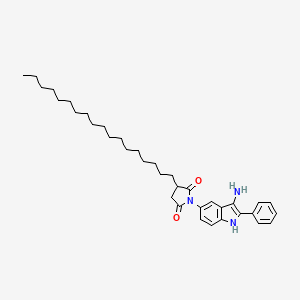
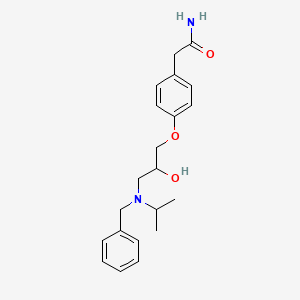
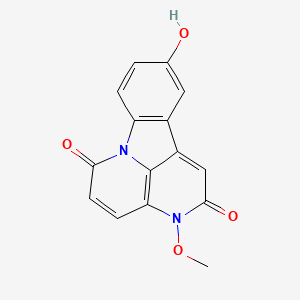
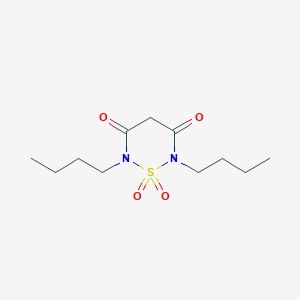
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
